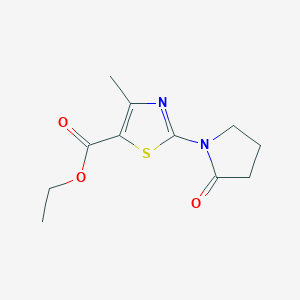
4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a complex organic compound that features a benzothiadiazole moiety, a sulfonyl group, a fluoropyrimidine ring, and a piperazinone structure. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzothiadiazole Moiety: Starting with a suitable precursor, such as 2-aminobenzenesulfonamide, which undergoes cyclization with a sulfur source to form the benzothiadiazole ring.
Introduction of the Fluoropyrimidine Ring: This step might involve the nucleophilic substitution of a halogenated pyrimidine with a fluorine source.
Coupling Reactions: The benzothiadiazole and fluoropyrimidine intermediates are then coupled with a piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Final Cyclization: The final step involves cyclization to form the piperazinone ring, possibly under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the sulfonyl group or the fluoropyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzothiadiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology
Biological Activity: Investigation into its potential as an antimicrobial, antiviral, or anticancer agent.
Medicine
Drug Development: Exploration of its efficacy and safety as a therapeutic agent for various diseases.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(5-chloropyrimidin-2-yl)piperazin-2-one
- 4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-(5-methylpyrimidin-2-yl)piperazin-2-one
Uniqueness
The presence of the fluoropyrimidine ring might confer unique properties, such as increased metabolic stability or specific interactions with biological targets, distinguishing it from similar compounds with different substituents.
Eigenschaften
IUPAC Name |
4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN6O3S2/c15-9-6-16-14(17-7-9)21-5-4-20(8-12(21)22)26(23,24)11-3-1-2-10-13(11)19-25-18-10/h1-3,6-7H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBZGAICKMKWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC3=NSN=C32)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Aminomethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride](/img/structure/B2649399.png)
![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/new.no-structure.jpg)
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2649404.png)

![6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine](/img/structure/B2649406.png)
methyl}quinolin-8-ol](/img/structure/B2649410.png)

![2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride](/img/structure/B2649413.png)




![(E)-ethyl 3-carbamoyl-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2649421.png)
